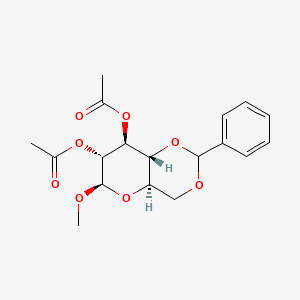

1-O-甲基-4-O,6-O-亚苄基-β-D-吡喃葡萄糖2,3-二乙酸酯

描述

Synthesis Analysis

The synthesis of various glucopyranose derivatives has been explored through different methodologies. For instance, the step-by-step synthesis of O-β-D-glucopyranosyl-(1→2)-O-β-D-glucopyranosyl-(1→6)-D-glucopyranose was achieved using 2-O-acetyl-3,4,6-tri-O-benzyl-D-glucopyranose with a ternary system involving p-nitrobenzenesulfonyl chloride, silver trifluoromethanesulfonate, and triethylamine . Another approach involved the D-glucosylation of methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside and methyl 2,3,6-tri-O-benzyl-β-D-glucopyranoside by 2,3,4,6-tetra-O-benzyl-α-D-glucopyranose using pyridine and excess trimethylsilyl triflate in various solvents, which resulted in good α-selectivity . Additionally, the polymerization of 1,6-anhydro-2,3,4-tri-O-benzyl-β-D-glucopyranose was investigated to synthesize high molecular weight 2,3,4-tri-O-benzyl-[1→6]-α-D-glucopyranan and [1→6]-α-D-glucopyranan (dextran) .

Molecular Structure Analysis

The molecular structures of the synthesized glucopyranose derivatives are characterized by their specific substitution patterns and the formation of protective groups. For example, the benzylation of phenyl 2,3,4-tri-O-acetyl-β-D-glucopyranoside led to the formation of phenyl 2,3,6-tri-O-acetyl-4-O-benzyl-β-D-glucopyranoside, which upon further reactions yielded 1,6-anhydro-4-O-benzyl-β-D-glucopyranose . The molecular structure of these compounds is further elucidated through spectroscopic methods such as NMR, which provides insights into the stereochemistry and substitution patterns of the glucopyranose derivatives.

Chemical Reactions Analysis

The chemical reactivity of the glucopyranose derivatives is influenced by the protective groups and the reaction conditions. For instance, the glycosyl donor 1,3,4,6-tetra-O-acetyl-2-chloroacetamido-2-deoxy-beta-D-glucopyranose was used in oligosaccharide synthesis via a ferric chloride-catalyzed coupling reaction, demonstrating its utility in forming beta-linked disaccharides . Moreover, the deamination of methyl 4,6-benzylidene-β-D-glucosaminide hydrochloride resulted in the cleavage of the glycosidic bond and simultaneous dehydration, showcasing the susceptibility of the glycosidic bond to chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of the glucopyranose derivatives are closely related to their molecular structures. The introduction of benzyl and acetyl groups affects the solubility and reactivity of the molecules. For example, the polymerization of 1,6-anhydro-2,3,4-tri-O-benzyl-β-D-glucopyranose to form high molecular weight dextran analogs indicates the impact of protective groups on the polymerization process and the resulting molecular weight of the polymers . The solid-state properties, such as the optical rotation and X-ray diffraction patterns, provide additional information on the crystallinity and stereochemistry of the synthesized compounds .

科学研究应用

合成和结构分析1-O-甲基-4-O,6-O-亚苄基-β-D-吡喃葡萄糖2,3-二乙酸酯在各种化学合成和晶体结构分析中用作关键中间体和结构组分。例如,它参与了呋喃糖类游离的 D-岩藻糖全-O-乙酸酯的合成,提供了对相关化合物的分子结构的见解 (舒杰侯和 P. Kováč,2008)。此外,研究了类似化合物 1,2,3-三-O-乙酰基-4,6-二-O-亚苄基-β-d-吡喃葡萄糖的晶体结构,展示了 4,6-O-亚苄基-吡喃葡萄糖部分及其通过糖苷键保护的重要性 (M. Brito-Arias 等,2009)。

生物和制药研究虽然与所讨论的具体化合物没有直接关系,但类似的化合物已用于生物和制药领域。例如,吡喃葡萄糖的衍生物已用于合成复杂的结构,如硫酸软骨素 6 三糖甲基糖苷,突出了保护基团和立体控制在糖基化反应中的重要性 (F. Bélot 和 J. Jacquinet,2000)。此外,还报道了某些己吡喃糖苷的合成及其作为半夹心金属配合物中配体的应用,提供了对非对映选择性和抗肿瘤活性中潜在应用的见解 (Matthias Böge 等,2015)。

化学合成和方法该化合物及其衍生物在各种合成方法中至关重要。例如,已经探索了涉及区域选择性脱氧和二脱氧吡喃糖及其叠氮化物(氨基)类似物的合成的方法,展示了该化合物在复杂糖合成中的用途 (C. Chang 等,2001)。此外,研究了使用 3-O-烯丙基作为保护基团进行 α-D-吡喃葡萄糖 1,2,4-邻苯甲酸酯衍生物的开环聚合,表明其在产生立体规则多糖中的作用 (Makoto Karakawa 等,2002)。

安全和危害

未来方向

作用机制

Target of Action

It is known that this compound is an important intermediate for the preparation of different sugars .

Mode of Action

It is known to be used as an intermediate in the synthesis of various sugars

Biochemical Pathways

Given its role as an intermediate in the synthesis of various sugars , it can be inferred that it may play a role in carbohydrate metabolism.

Result of Action

Given its role as an intermediate in the synthesis of various sugars , it can be inferred that it may have an impact on the synthesis of these sugars.

Action Environment

It is known that the compound is stable at room temperature in continental us .

属性

IUPAC Name |

[(4aR,6R,7R,8S,8aR)-7-acetyloxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22O8/c1-10(19)23-15-14-13(25-18(21-3)16(15)24-11(2)20)9-22-17(26-14)12-7-5-4-6-8-12/h4-8,13-18H,9H2,1-3H3/t13-,14-,15+,16-,17?,18-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOKXXIQSHLLVPF-KHVLVAFSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C2C(COC(O2)C3=CC=CC=C3)OC(C1OC(=O)C)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]1[C@H]2[C@@H](COC(O2)C3=CC=CC=C3)O[C@H]([C@@H]1OC(=O)C)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,1,1-Trifluoro-4-[(1-phenylethyl)amino]but-3-en-2-one](/img/structure/B3040398.png)

![2-methyl-N'-{[4-(oxiran-2-ylmethoxy)phenyl]methylene}-6-(trifluoromethyl)nicotinohydrazide](/img/structure/B3040403.png)

![[(Z)-(2-Heptylcyclopentylidene)amino] 2-(2-fluorophenyl)acetate](/img/structure/B3040405.png)

![[bis[(2-chloro-6-fluorophenyl)methyl]amino] (NZ)-N-(2,2-dichloro-1-thiomorpholin-4-ylethylidene)carbamate](/img/structure/B3040406.png)

![3-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1-(4-methylphenyl)prop-2-en-1-one](/img/structure/B3040407.png)

![N-(2-Bromo-4-isopropylphenyl)-N'-[3-(difluoromethoxy)phenyl]thiourea](/img/structure/B3040409.png)

![4-Azaspiro[2.4]heptane oxalate](/img/structure/B3040412.png)

![4-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethoxy]benzylamine](/img/structure/B3040413.png)